hMAO-B Inhibitory Potency: A >2600-Fold Activity Gap Between the Dihydro Chromane and the 4-Oxo Chromone Analog
In a recombinant human MAO-B enzymatic assay using kynuramine as substrate, N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits an IC₅₀ of 1,780 nM (1.78 µM) [1]. By contrast, its direct 4-oxo analog, N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (Crom-1, compound 27), displays an IC₅₀ of 0.669 nM (669 pM) against the same isoform [2]. This represents a 2,660-fold difference in potency. Even the partially unsaturated 2H-chromene analog (N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide, CHEMBL4858788), which retains the 3,4-double bond but lacks the 4-oxo group, shows an intermediate IC₅₀ of 46 nM in the same assay platform [3]. The activity gradient—0.669 nM (4-oxo) → 46 nM (2H-chromene) → 1,780 nM (dihydro chromane)—quantitatively maps the contribution of each oxidation state to MAO-B binding affinity.
| Evidence Dimension | hMAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,780 nM (1.78 µM) |
| Comparator Or Baseline | Comparator 1: N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide, IC₅₀ = 0.669 nM (669 pM). Comparator 2: N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide, IC₅₀ = 46 nM. |
| Quantified Difference | 2,660-fold less potent than 4-oxo analog; 39-fold less potent than 2H-chromene analog. |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI-Tn-5B1-4 insect cells; kynuramine substrate; preincubation 10 min. Data curated in ChEMBL/BindingDB. |
Why This Matters
At a typical screening concentration of 1–10 µM, the dihydro compound will show minimal MAO-B engagement, making it unsuitable for any MAO-B-targeted application but valuable as a negative control compound in SAR studies.
- [1] BindingDB Entry BDBM50566800 (CHEMBL4875217): IC50 = 1.78E+3 nM for human MAO-B. Assay: recombinant hMAO-B, BTI-Tn-5B1-4 cells, kynuramine substrate. Curated by ChEMBL from Magna Graecia University of Catanzaro. View Source
- [2] Reis J, Cagide F, Chavarria D, et al. J Med Chem. 2016;59(12):5879-5893. Compound 27, IC50 = 669 pM against hMAO-B. PMID: 27244485. View Source
- [3] BindingDB Entry BDBM50566797 (CHEMBL4858788): N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide; IC50 = 46 nM for human MAO-B. Assay platform matched to BDBM50566800. View Source
